molecular formula C18H16N2O5S B13702416 N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide

N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide

Cat. No.: B13702416
M. Wt: 372.4 g/mol
InChI Key: XOZSYALANRRSLJ-UHFFFAOYSA-N
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Description

N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide typically involves the following steps:

    Formation of the Naphthalen-2-yloxyethyl Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-2-yloxyethyl intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted sulfonamides.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the nitro group suggests potential for redox activity, which could be exploited in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar naphthalene structures.

    Sulfonamides: Other sulfonamide-based compounds with different substituents.

    Nitrobenzenes: Compounds with nitrobenzene moieties.

Uniqueness

N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide is unique due to its combination of a naphthalene ring, a nitro group, and a sulfonamide moiety. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-naphthalen-2-yloxyethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C18H16N2O5S/c21-20(22)16-6-9-18(10-7-16)26(23,24)19-11-12-25-17-8-5-14-3-1-2-4-15(14)13-17/h1-10,13,19H,11-12H2

InChI Key

XOZSYALANRRSLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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